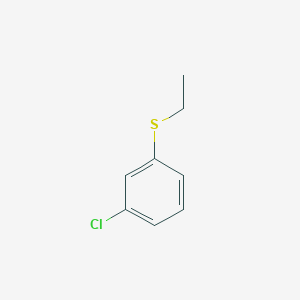

3-Chlorophenyl ethyl sulfide

Description

3-Chlorophenyl ethyl sulfide (chemical formula: C₆H₄Cl-S-C₂H₅) is an organosulfur compound featuring a sulfide group (-S-) linking an ethyl group to a 3-chlorophenyl ring. It is structurally characterized by the presence of a chlorine atom at the meta position of the aromatic ring, which significantly influences its electronic and steric properties. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name |

1-chloro-3-ethylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTGULJAJPHPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349212 | |

| Record name | Benzene, 1-chloro-3-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34126-15-3 | |

| Record name | Benzene, 1-chloro-3-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Adaptation for 3-Chlorophenyl Ethyl Sulfide

To synthesize 3-chlorophenyl ethyl sulfide, benzyl chloride is replaced with ethyl iodide or bromide. The reaction proceeds via a two-step mechanism:

-

Generation of Ethyl Thiosulfate Intermediate : Na₂S₂O₃ reacts with ethyl iodide at 80°C to form ethyl thiosulfate.

-

Copper-Mediated Coupling : The ethyl thiosulfate intermediate couples with 3-chloroiodobenzene in the presence of CuSO₄ (10 mol%), L2 (10 mol%), and BF₃·Et₂O (1 equiv.) at room temperature.

Key Parameters:

-

Temperature : 80°C for thiosulfate formation, room temperature for coupling.

-

Catalyst System : CuSO₄·5H₂O and L2 enhance electron transfer and stabilize intermediates.

-

Yield : Reported yields for analogous benzyl sulfides reach 97%, suggesting comparable efficiency for ethyl derivatives under optimized conditions.

Organometallic Alkylation of 3-Chlorophenyl Sulfur Precursors

Grignard reagents offer a direct route to alkyl sulfides via nucleophilic displacement. A patent by describes the use of methylmagnesium chloride (MeMgCl) to functionalize 2-chloro-6-hydroxybenzaldehyde, producing methyl-substituted phenols. This methodology can be extrapolated to synthesize 3-chlorophenyl ethyl sulfide by employing ethylmagnesium bromide (EtMgBr).

Reaction Mechanism and Conditions

Optimization Insights:

-

Solvent : Ethers (THF, diethyl ether) stabilize the Grignard reagent.

-

Stoichiometry : A 1:1.5 ratio of thiophenol to EtMgBr ensures complete conversion.

-

Yield : While specific data for ethyl sulfides are unavailable, analogous methylations achieve 82–88% yields, indicating viability for ethyl analogs.

Radical-Based Sulfur Alkylation Using Imino-λ³-Iodanes

A novel sulfonylimino group transfer reaction, reported by, utilizes imino-λ³-iodanes and iodine (I₂) to functionalize sulfides. Although this method targets sulfilimine synthesis, the precursor sulfides—such as 3-chlorophenyl methyl sulfide—are synthesized via undisclosed routes, likely involving radical intermediates.

Considerations:

-

Catalyst : I₂ (10 mol%) under light irradiation accelerates radical generation.

-

Limitations : Competing side reactions (e.g., disulfide formation) may reduce yields.

Comparative Analysis of Synthetic Routes

The table below summarizes the three methodologies:

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl ethyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Amines, alkoxides, polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: 3-Chlorophenyl ethyl sulfoxide, 3-chlorophenyl ethyl sulfone.

Reduction: 3-Chlorophenyl ethanethiol.

Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Sulfides as Synthons

Sulfides like 3-chlorophenyl ethyl sulfide play a significant role in organic synthesis. They are often used as intermediates or synthons due to their reactivity, which allows for the formation of various functional groups. The cleavage of the C-S bond in sulfides is particularly useful for generating sulfoxides and sulfonium salts, which are key intermediates in many synthetic pathways .

Reactivity and Transformations

The compound can undergo various transformations, including:

- Chlorolysis : This reaction facilitates the synthesis of sulfenyl chlorides, which are valuable in further synthetic applications.

- Reductive Cleavage : The C-S bond can be reductively cleaved to yield thiols or other sulfur-containing compounds, enhancing the versatility of sulfides in synthetic chemistry .

Medicinal Chemistry

Antimicrobial and Antitumor Activities

Research has indicated that compounds structurally related to 3-chlorophenyl ethyl sulfide exhibit significant antimicrobial and cytotoxic activities. For instance, derivatives of chlorinated sulfides have shown promising results against various cancer cell lines, suggesting that modifications to the chlorinated phenyl moiety can enhance biological activity .

Mechanistic Insights

The mechanism of action for these compounds often involves covalent interactions with biological targets, leading to disruptions in cellular processes. The electron-withdrawing nature of the chlorine substituent is believed to enhance the electrophilicity of the compound, making it more reactive towards nucleophiles in biological systems .

Chemical Warfare Simulant

3-chlorophenyl ethyl sulfide has been studied as a simulant for chemical warfare agents such as sulfur mustard. Its ability to mimic the toxicological effects of these agents makes it valuable for research and training purposes without posing the same level of risk. Studies have shown that its systemic diffusion and potential neurotoxic effects can be investigated using animal models, providing insights into the mechanisms of toxicity associated with chemical warfare agents .

Case Study: Neurotoxicity Assessment

A study involving the exposure of mice to a related compound (2-chloroethyl ethyl sulfide) revealed significant systemic effects, including biomarkers indicative of brain damage. This research highlights the potential neurotoxic effects associated with similar sulfide compounds and underscores the importance of understanding their mechanisms for safety assessments in chemical warfare contexts .

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Utilized as a synthon for creating sulfoxides and sulfonium salts | Effective in forming complex organic structures |

| Medicinal Chemistry | Exhibits antimicrobial and antitumor properties | Chlorinated derivatives show enhanced cytotoxicity |

| Chemical Warfare Simulant | Mimics effects of sulfur mustard for research and training | Demonstrates systemic diffusion and neurotoxicity |

Mechanism of Action

The mechanism of action of 3-chlorophenyl ethyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the chlorine atom and the sulfide group can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Functional Group Variations

3-Chloro-2-methylphenyl Methyl Sulfide (CAS 82961-52-2)

- Structure : Similar aromatic backbone but with a methyl substituent on the benzene ring and a methyl sulfide group.

- Data: Limited thermochemical data available, but lower solubility in polar solvents is expected due to increased hydrophobicity .

(E)-3-(3-Chlorophenyl)acrylate

- Structure : Replaces the sulfide group with an acrylate ester.

- Reactivity : The electron-deficient α,β-unsaturated ester enables conjugate additions, contrasting with the nucleophilic sulfide in 3-chlorophenyl ethyl sulfide.

- Synthesis: Prepared via acid-catalyzed esterification, similar to methods for ethyl 2-(3-chlorophenyl)propanoate .

3-(3-Chlorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran

Physicochemical Properties

Reactivity and Stability

- Sulfide vs. Sulfonyl :

- Energetic Materials Comparison :

Critical Analysis of Divergences

- Thermal Stability : Sulfonyl derivatives (e.g., ) exhibit superior thermal stability (decomposition >250°C) compared to sulfides, which degrade at lower temperatures (~150–200°C) .

- Energetic Performance : The tetrazole derivative’s detonation pressure (5.4 GPa) highlights the role of nitrogen-rich heterocycles, a feature absent in sulfides .

Biological Activity

3-Chlorophenyl ethyl sulfide (C₈H₇ClS) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 3-chlorophenyl ethyl sulfide, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

3-Chlorophenyl ethyl sulfide consists of a chlorinated phenyl group attached to an ethyl sulfide moiety. The presence of the chlorine atom on the phenyl ring is believed to enhance its biological activity by influencing the compound's electronic properties and reactivity.

Antimicrobial Activity

Research indicates that compounds containing sulfur, such as 3-chlorophenyl ethyl sulfide, exhibit significant antimicrobial properties. A study evaluating various thiosemicarbazide derivatives, which share structural similarities with 3-chlorophenyl ethyl sulfide, demonstrated that the presence of halogens in aromatic rings is crucial for antibacterial activity. For instance, compounds with a chlorine substituent showed promising results against Gram-positive bacteria, while no activity was observed against Gram-negative strains .

Table: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) against Staphylococcus aureus | MBC (µg/mL) against Staphylococcus aureus |

|---|---|---|

| 3-Chlorophenyl Ethyl Sulfide | 62.5 | 1000 |

| Thiosemicarbazide Derivative 1 | 1.95 | 1000 |

| Thiosemicarbazide Derivative 2 | 500-1000 | >1000 |

These findings suggest that while 3-chlorophenyl ethyl sulfide may not be as potent as some derivatives, its structural features likely contribute to its antimicrobial efficacy.

Anticancer Potential

The anticancer properties of compounds similar to 3-chlorophenyl ethyl sulfide have also been investigated. For example, thioflavones and thioflavonols have shown potential as tyrosinase inhibitors, which are crucial in melanoma treatment due to their role in melanin production . The ability of sulfur-containing compounds to chelate metal ions may also play a role in their anticancer activity by affecting redox reactions within cancer cells .

Case Study: Tyrosinase Inhibition

A specific study on thioflavones revealed that modifications involving sulfur significantly enhanced their inhibitory effects on tyrosinase, with IC50 values indicating strong competitive inhibition . This suggests that similar modifications in compounds like 3-chlorophenyl ethyl sulfide could yield beneficial results in cancer therapy.

The biological activity of 3-chlorophenyl ethyl sulfide can be attributed to several mechanisms:

- Antioxidant Properties : The presence of sulfur may enhance antioxidant activities by facilitating electron transfer mechanisms, which are vital in combating oxidative stress-related diseases .

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation, suggesting a potential pathway for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 3-chlorophenyl ethyl sulfide, and how do reaction conditions influence yield and purity?

The synthesis of 3-chlorophenyl ethyl sulfide typically involves nucleophilic substitution or sulfide coupling reactions. For example, reacting 3-chlorothiophenol with ethyl halides in the presence of a base (e.g., NaOH) under anhydrous conditions is a common method. Reaction temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios significantly impact yield and byproduct formation. Kinetic studies on similar chlorophenyl derivatives suggest that elevated temperatures (70–90°C) and inert atmospheres reduce oxidation side reactions . Purity is often verified via GC-MS or HPLC, with precautions to avoid hydrolysis of the sulfide bond during workup .

Q. What safety protocols are critical when handling 3-chlorophenyl ethyl sulfide in laboratory settings?

Key safety measures include:

- Ventilation : Use fume hoods to mitigate inhalation risks, as chlorinated sulfides may release toxic vapors (e.g., H₂S under acidic conditions).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

- Exposure Limits : Adhere to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds for airborne exposure .

Q. How can researchers characterize the structural and electronic properties of 3-chlorophenyl ethyl sulfide?

Recommended analytical methods:

- Spectroscopy : FT-IR for C-S and C-Cl bond identification; NMR (¹H/¹³C) to confirm substituent positions and electronic environments.

- Chromatography : HPLC or GC-MS to assess purity and detect degradation products.

- Computational Modeling : Density Functional Theory (DFT) to predict reactivity, such as nucleophilic attack sites on the sulfide group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-chlorophenyl ethyl sulfide in catalytic transformations (e.g., Mitsunobu reactions)?

In catalytic systems, the sulfide group can act as a ligand or participate in redox cycles. For example, in Mitsunobu-like reactions, chlorophenyl derivatives exhibit accelerated reaction rates due to electron-withdrawing effects of the Cl substituent, which polarize the sulfide bond and enhance nucleophilic displacement. Kinetic studies on analogous compounds (e.g., ethyl 2-(3-chlorophenyl)azocarboxylate) show rate constants up to 3.75 × 10⁻² min⁻¹, influenced by steric and electronic factors . Researchers should optimize catalyst loading (e.g., Pd/C or azo reagents) and solvent systems (e.g., ethyl acetate) to suppress side reactions like over-reduction .

Q. How can conflicting data on the stability of 3-chlorophenyl ethyl sulfide under varying pH conditions be resolved?

Contradictory stability reports often arise from differences in experimental design:

- pH Range : Acidic conditions (pH < 3) may hydrolyze the sulfide bond, while alkaline conditions (pH > 10) risk nucleophilic substitution at the Cl site.

- Analytical Consistency : Use standardized buffers and real-time monitoring (e.g., UV-Vis spectroscopy) to track degradation kinetics.

- Control Experiments : Compare results with structurally similar compounds (e.g., 2-chloroethyl ethyl sulfide) to isolate variables .

Q. What strategies are effective for incorporating 3-chlorophenyl ethyl sulfide into polymeric or supramolecular systems for material science applications?

- Copolymerization : Use radical initiators (e.g., AIBN) to graft the sulfide moiety into polymer backbones, leveraging its electron-deficient aromatic ring for crosslinking.

- Host-Guest Chemistry : Functionalize cyclodextrins or calixarenes with the sulfide group to enhance binding affinity for transition metals.

- Surface Modification : Immobilize the compound on silica nanoparticles via thiol-ene "click" chemistry for catalytic or sensing applications .

Methodological Guidance

Q. How should researchers design experiments to address gaps in the biological activity data of 3-chlorophenyl ethyl sulfide?

- In Vitro Assays : Prioritize enzyme inhibition studies (e.g., cytochrome P450) and cytotoxicity screens (e.g., MTT assay on HEK-293 cells).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or modifying the ethyl group) to isolate pharmacophoric features.

- Data Validation : Cross-reference with databases like PubChem to ensure reproducibility and avoid biases in assay conditions .

Q. What statistical approaches are suitable for analyzing heterogeneous datasets in studies involving 3-chlorophenyl ethyl sulfide?

- Multivariate Analysis : Principal Component Analysis (PCA) to identify outliers in spectroscopic or chromatographic data.

- Error Propagation Models : Quantify uncertainty in kinetic parameters (e.g., kobs) using Monte Carlo simulations.

- Meta-Analysis : Aggregate data from peer-reviewed studies (minimum 5 sources) to assess trends in reactivity or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.